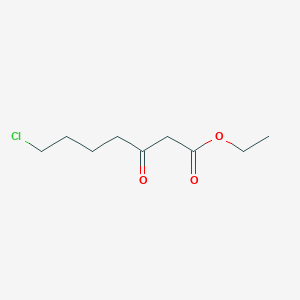
Ethyl 7-chloro-3-oxoheptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-chloro-3-oxoheptanoate: is an organic compound with the molecular formula C9H15ClO3. It is a clear yellow liquid that is slightly soluble in acetonitrile, chloroform, and ethyl acetate . This compound is primarily used as an intermediate in the synthesis of pharmaceuticals, particularly in the production of cilastatin, a renal dehydropeptidase inhibitor developed by Merck .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
Nucleophilic Substitution Reaction:
- Starting Material: 6-chloroacetyl chloride
- Reagents: First nucleophilic reagent, condensing agent, P2O5
- Conditions: The reaction involves a nucleophilic substitution reaction to obtain 6-chloroacetyl cyanide, followed by hydrolysis under acidic conditions and another nucleophilic substitution to yield ethyl 7-chloro-3-oxoheptanoate .
-
Grignard Reaction:
- Starting Material: 1-bromo-5-chloropentane
- Reagents: Magnesium, diethyl oxalate, hydrazine compound
- Conditions: The reaction involves the formation of a Grignard reagent from 1-bromo-5-chloropentane and magnesium, followed by condensation with diethyl oxalate and subsequent hydrolysis and purification to obtain the target compound .
Industrial Production Methods: The industrial production of this compound typically follows the nucleophilic substitution route due to its simplicity, low cost, and high yield. The process involves fewer steps and is easily controllable, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions:
-
Oxidation:
- Ethyl 7-chloro-3-oxoheptanoate can undergo oxidation reactions to form various oxidized derivatives, depending on the reagents and conditions used.
-
Reduction:
- This compound can be reduced to form alcohol derivatives. For example, reduction with sodium borohydride can yield ethyl 7-chloro-3-hydroxyheptanoate .
-
Substitution:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and cyanides can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Alcohol derivatives like ethyl 7-chloro-3-hydroxyheptanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Ethyl 7-chloro-3-oxoheptanoate is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals .
Biology:
- It serves as an intermediate in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators .
Medicine:
- The compound is a key intermediate in the production of cilastatin, which is used to inhibit renal dehydropeptidase and enhance the efficacy of antibiotics like imipenem .
Industry:
Wirkmechanismus
Ethyl 7-chloro-3-oxoheptanoate exerts its effects primarily through its role as an intermediate in the synthesis of cilastatin. Cilastatin inhibits renal dehydropeptidase, an enzyme responsible for the degradation of certain antibiotics in the kidneys. By inhibiting this enzyme, cilastatin enhances the efficacy and duration of action of antibiotics like imipenem . The molecular targets and pathways involved include the binding of cilastatin to the active site of renal dehydropeptidase, preventing the hydrolysis of the antibiotic .
Vergleich Mit ähnlichen Verbindungen
- Ethyl 7-chloro-2-oxoheptanoate
- Ethyl 4-chloro-3-oxobutanoate
- Ethyl 7-chloro-7-oxoheptanoate
Comparison:
- Ethyl 7-chloro-2-oxoheptanoate: Similar in structure but differs in the position of the carbonyl group. It is also used as an intermediate in pharmaceutical synthesis .
- Ethyl 4-chloro-3-oxobutanoate: Has a shorter carbon chain and is used in the synthesis of different pharmaceuticals and industrial chemicals .
- Ethyl 7-chloro-7-oxoheptanoate: Similar in structure but with a different position of the chlorine atom. It is used in similar applications but may have different reactivity and properties .
Ethyl 7-chloro-3-oxoheptanoate is unique due to its specific structure, which makes it particularly suitable for the synthesis of cilastatin and other related compounds .
Eigenschaften
IUPAC Name |
ethyl 7-chloro-3-oxoheptanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO3/c1-2-13-9(12)7-8(11)5-3-4-6-10/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPOIABOXLXYKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CCCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-5-fluoro-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3-benzoxazole](/img/structure/B2611489.png)
![methyl 2-(8-{[(furan-2-yl)methyl]amino}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate](/img/structure/B2611490.png)


![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-ethanol](/img/structure/B2611496.png)

![3-(methylsulfanyl)-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide](/img/structure/B2611500.png)

![1-[3-(3-Fluorophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]azepane](/img/structure/B2611504.png)

![N~1~,N~2~-bis[(3-chlorophenyl)methylene]-1,2-ethanediamine](/img/structure/B2611507.png)

![N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]benzamide](/img/structure/B2611509.png)
